- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

Cas no 959862-91-0 (SSEA-1-PrNH2)

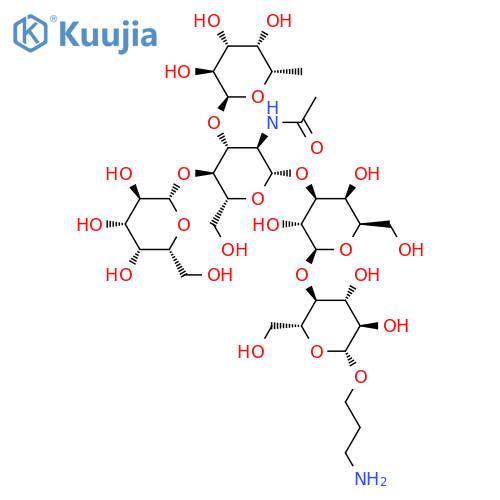

SSEA-1-PrNH2 structure

Nom du produit:SSEA-1-PrNH2

Numéro CAS:959862-91-0

Le MF:C35H62N2O25

Mégawatts:910.865193843842

CID:5229680

PubChem ID:354334920

SSEA-1-PrNH2 Propriétés chimiques et physiques

Nom et identifiant

-

- SSEA-1-PrNH2

- Fucα(1-3)[Galβ(1-4)]GlcNAcβ(1-3)Galβ(1-4)Glc-β-propylamine

- β-D-Glucopyranoside, 3-aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-

- 3-Aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside (ACI)

-

- Piscine à noyau: 1S/C35H62N2O25/c1-10-17(43)20(46)23(49)33(54-10)61-29-16(37-11(2)42)31(57-15(9-41)28(29)60-34-24(50)21(47)18(44)12(6-38)55-34)62-30-19(45)13(7-39)56-35(26(30)52)59-27-14(8-40)58-32(25(51)22(27)48)53-5-3-4-36/h10,12-35,38-41,43-52H,3-9,36H2,1-2H3,(H,37,42)/t10-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22+,23-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-/m0/s1

- La clé Inchi: AUQREZNRUDIELU-JNVGAKKBSA-N

- Sourire: O([C@@H]1O[C@@H](C)[C@@H](O)[C@@H](O)[C@@H]1O)[C@@H]1[C@@H](NC(=O)C)[C@H](O[C@H]2[C@@H](O)[C@@H](CO)O[C@@H](O[C@H]3[C@H](O)[C@@H](O)[C@H](OCCCN)O[C@@H]3CO)[C@@H]2O)O[C@H](CO)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1

Propriétés expérimentales

- Dense: 1.66±0.1 g/cm3(Predicted)

- Point d'ébullition: 1219.2±65.0 °C(Predicted)

- Le PKA: 12.68±0.70(Predicted)

SSEA-1-PrNH2 PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1188249-1mg |

N-((2S,3R,4R,5S,6R)-2-(((2S,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6R)-6-(3-Aminopropoxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydr |

959862-91-0 | BR | 1mg |

$114.0 | 2024-04-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S873954-1mg |

SSEA-1-PrNH2 |

959862-91-0 | BR | 1mg |

¥950.00 | 2022-08-31 |

SSEA-1-PrNH2 Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

1.3 Reagents: Tosyl chloride ; -78 °C

1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

1.6 Reagents: Tosyl chloride ; 45 min, -78 °C

1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

1.8 Catalysts: Silver triflate ; 5 min, -78 °C

1.9 Reagents: Tosyl chloride ; 45 min, -78 °C

1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

1.3 Reagents: Tosyl chloride ; -78 °C

1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

1.6 Reagents: Tosyl chloride ; 45 min, -78 °C

1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

1.8 Catalysts: Silver triflate ; 5 min, -78 °C

1.9 Reagents: Tosyl chloride ; 45 min, -78 °C

1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium cyanoborohydride Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium bicarbonate ; 30 min, rt

2.1 Solvents: Dichloromethane ; 30 min, -78 °C

2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

2.3 Reagents: Tosyl chloride ; -78 °C

2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

2.6 Reagents: Tosyl chloride ; 45 min, -78 °C

2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

2.8 Catalysts: Silver triflate ; 5 min, -78 °C

2.9 Reagents: Tosyl chloride ; 45 min, -78 °C

2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium bicarbonate ; 30 min, rt

2.1 Solvents: Dichloromethane ; 30 min, -78 °C

2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

2.3 Reagents: Tosyl chloride ; -78 °C

2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

2.6 Reagents: Tosyl chloride ; 45 min, -78 °C

2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

2.8 Catalysts: Silver triflate ; 5 min, -78 °C

2.9 Reagents: Tosyl chloride ; 45 min, -78 °C

2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

Référence

- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

Méthode de production 3

Conditions de réaction

1.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

Référence

- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

SSEA-1-PrNH2 Raw materials

- a-L-Galactopyranoside,4-methylphenyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-1-thio-

- 4-Methylphenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-6-O-(phenylmethyl)-1-thio-β-D-glucopyranoside

- 3-Azidopropyl 2,3,6-tris-O-(phenylmethyl)-4-O-[2,4,6-tris-O-(phenylmethyl)-β-D-galactopyranosyl]-β-D-glucopyranoside

SSEA-1-PrNH2 Preparation Products

SSEA-1-PrNH2 Littérature connexe

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

4. Back matter

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

Classification associée

- Solvants et chimiques organiques Composés organiques Composés organiques contenant de l’oxygène composés organiques oxygénés oligosaccharides

- Solvants et chimiques organiques Composés organiques Composés organiques contenant de l’oxygène composés organiques oxygénés Les glucides et les conjugués de glucides oligosaccharides

959862-91-0 (SSEA-1-PrNH2) Produits connexes

- 2206968-42-3(Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate)

- 38777-34-3(N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline)

- 1640342-92-2(Methyl 4,5-difluoro-2-iodobenzoate)

- 450340-59-7(N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide)

- 2138557-81-8(4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one)

- 2640944-15-4(N-(3-Chloro-4-methoxyphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine)

- 2228694-02-6(2-(2-amino-3,3,3-trifluoropropyl)-5-bromophenol)

- 1189445-66-6(2-pyrazin-2-ylacetic acid;hydrochloride)

- 128050-98-6((2R)-3-(9-anthryl)-2-(tert-butoxycarbonylamino)propanoic acid)

- 2021320-07-8(4-(1-methyl-1H-imidazol-4-yl)oxolan-3-ol)

Fournisseurs recommandés

Shandong Feiyang Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

钜澜化工科技(青岛)有限公司

Membre gold

Fournisseur de Chine

Lot

上海贤鼎生物科技有限公司

Membre gold

Fournisseur de Chine

Lot

Tiancheng Chemical (Jiangsu) Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Nanjing jingzhu bio-technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot